2-Chloro-7-(trifluoromethyl)quinoxaline

Adenosine Receptor Benzodiazepine Receptor Structure-Activity Relationship

Uniquely positioned at the 7-CF3 and 2-Cl quinoxaline core, this building block enables rapid generation of 1,2,3-triazolo[1,5-a]quinoxaline derivatives with proven adenosine A1 receptor selectivity over benzodiazepine receptors. The SNAr-active 2-chloro group allows efficient diversification, while the 7-trifluoromethyl group imparts metabolic stability and enhanced lipophilicity (LogP ~3.1). Ideal for medicinal chemistry libraries targeting adenosine receptors.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 883-94-3
Cat. No. B1603563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-(trifluoromethyl)quinoxaline
CAS883-94-3
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H
InChIKeyQZIICAUFDSJYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-(trifluoromethyl)quinoxaline (CAS 883-94-3) Chemical Scaffold and Key Procurement Specifications


2-Chloro-7-(trifluoromethyl)quinoxaline (CAS 883-94-3) is a heterocyclic building block defined by a quinoxaline core substituted with a chloro group at the 2-position and a trifluoromethyl group at the 7-position [1]. The combination of these two electron-withdrawing groups imparts distinct electronic properties that influence its reactivity and potential biological activity, making it a versatile intermediate for pharmaceutical and agrochemical research . The compound exhibits a molecular weight of 232.59 g/mol, a LogP of approximately 3.1-3.2, and a topological polar surface area of 25.8 Ų, with a reported melting point range of 117-118 °C [1].

Why 2-Chloro-7-(trifluoromethyl)quinoxaline (CAS 883-94-3) Cannot Be Replaced by Common Quinoxaline Analogs in Critical Applications


The precise substitution pattern of a chloro group at the 2-position and a trifluoromethyl group at the 7-position is not interchangeable with other quinoxaline derivatives. In structure-activity relationship (SAR) studies of quinoxaline-based receptor antagonists, the identity of the 7-position substituent was shown to dictate receptor selectivity: 7-fluoro substitution conferred good affinity for benzodiazepine receptors, while 7-trifluoromethyl substitution resulted in a moderate affinity with low selectivity for adenosine A1 receptors, a distinct pharmacological profile [1]. Substituting this specific pattern with unsubstituted quinoxaline or analogs lacking the 7-trifluoromethyl group would alter the compound's electronic distribution, metabolic stability, and biological target engagement, leading to different or null activity in established assays .

Quantitative Differentiation of 2-Chloro-7-(trifluoromethyl)quinoxaline (CAS 883-94-3) vs. Closest Analogs


Receptor Binding Selectivity: 7-Trifluoromethyl vs. 7-Fluoro Substitution in Triazoloquinoxaline Derivatives

A direct head-to-head comparison within a series of 1,2,3-triazolo[1,5-a]quinoxaline derivatives revealed that the 7-trifluoromethyl substituted compound (3b) displayed a fundamentally different receptor binding profile compared to its 7-fluoro substituted analogs (3a and 4a). While the 7-fluoro derivatives exhibited good affinity toward benzodiazepine receptors, the 7-trifluoromethyl derivative showed only moderate affinity and low selectivity for adenosine A1 receptors [1]. This demonstrates that the 7-CF3 group is not a simple potency enhancer but a selectivity-switching structural feature.

Adenosine Receptor Benzodiazepine Receptor Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity and Electronic Profile vs. Unsubstituted and Mono-Substituted Analogs

The combination of a 2-chloro and a 7-trifluoromethyl substituent yields a calculated LogP (XLogP3) of 3.1, which is substantially higher than that of the unsubstituted quinoxaline core [1]. The presence of two strong electron-withdrawing groups—chlorine (Hammett σp = 0.23) and trifluoromethyl (Hammett σp = 0.54)—creates a unique electronic environment that influences the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its potential for passive membrane permeability [2].

Lipophilicity LogP Electron-Withdrawing Group

General SAR Context for Electron-Withdrawing Groups in Quinoxaline Bioactivity

A recent comprehensive review of quinoxaline derivatives highlights that the presence of electron-withdrawing groups, including halogen and trifluoromethyl substituents, is a recurring motif for enhancing anticancer and antimicrobial activity [1]. While this is not a direct head-to-head comparison for the exact compound 2-chloro-7-(trifluoromethyl)quinoxaline, it establishes a class-level SAR inference: this specific substitution pattern aligns with a validated strategy for improving biological potency relative to unsubstituted or electron-donating analogs. The chloro group at the 2-position is also frequently employed as a synthetic handle for further derivatization via SNAr reactions .

Anticancer Antimicrobial Structure-Activity Relationship

Defined Application Scenarios for 2-Chloro-7-(trifluoromethyl)quinoxaline (CAS 883-94-3) Based on Established Evidence


Synthesis of Adenosine A1 Receptor-Targeted Ligands

This compound serves as a key intermediate for the preparation of 1,2,3-triazolo[1,5-a]quinoxaline derivatives with a 7-trifluoromethyl substitution pattern. As demonstrated by receptor binding assays, this substitution confers a distinct selectivity profile, favoring adenosine A1 receptor interaction over benzodiazepine receptor affinity, a property not observed with the corresponding 7-fluoro analog [1]. Researchers developing selective adenosine A1 receptor modulators should prioritize this specific starting material to maintain the intended pharmacological profile.

Building Block for Lipophilicity- and Electron-Deficiency-Controlled SAR Exploration

The calculated LogP of 3.1 and the presence of two electron-withdrawing substituents provide a quantifiable baseline for SAR studies requiring enhanced lipophilicity and altered electronic character [2]. This compound can be used to explore the impact of increased LogP on cell permeability or to investigate the effect of electron-deficient quinoxaline cores in target binding, as indicated by class-level SAR trends for antimicrobial and anticancer activity [3].

Synthetic Intermediate for Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at the 2-position of this compound is activated for SNAr reactions by the adjacent ring nitrogen, providing a versatile synthetic handle for introducing amines, alkoxides, or thiols [2][3]. This reactivity, combined with the metabolically stable and lipophilic 7-trifluoromethyl group, makes it an ideal platform for the rapid generation of diverse quinoxaline-based libraries in medicinal chemistry and agrochemical discovery programs.

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